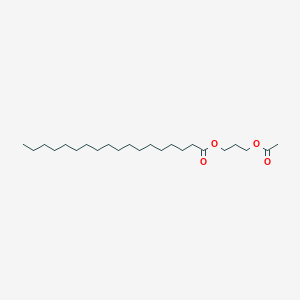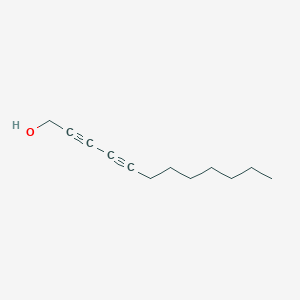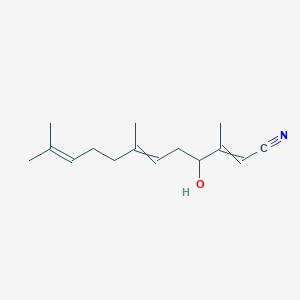
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their three isoprene units, which contribute to their diverse biological activities and applications .
Métodos De Preparación
The synthesis of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of farnesyl bromide as a starting material, which undergoes various reactions such as nucleophilic substitution and oxidation to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different substituted products.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile can be compared with other sesquiterpenoids, such as:
Farnesoic acid: Similar in structure but differs in functional groups and biological activities.
Nerolidol: Another sesquiterpenoid with distinct applications in the fragrance industry.
2,4-Dihydroxy-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-6-(hydroxymethyl)benzaldehyde: Shares structural similarities but has different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and applications.
Propiedades
Número CAS |
93040-86-9 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile |
InChI |
InChI=1S/C15H23NO/c1-12(2)6-5-7-13(3)8-9-15(17)14(4)10-11-16/h6,8,10,15,17H,5,7,9H2,1-4H3 |
Clave InChI |
VYAQVJNOOBIZNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC(C(=CC#N)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


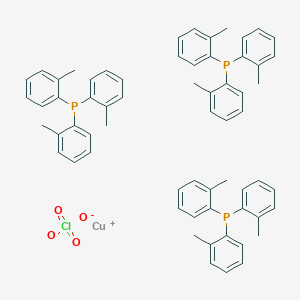
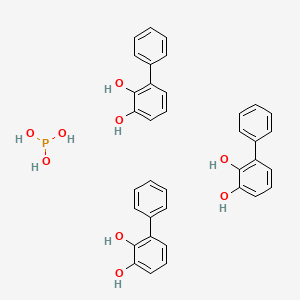
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
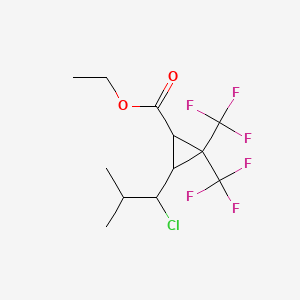
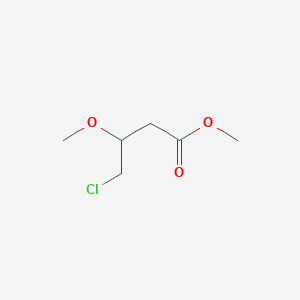
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
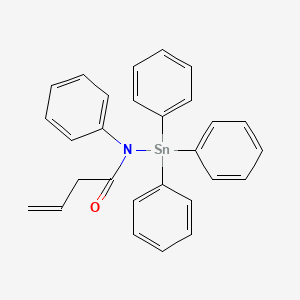
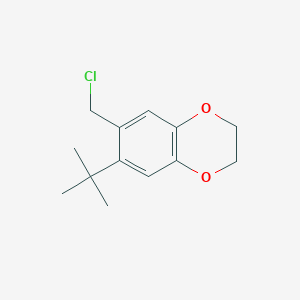

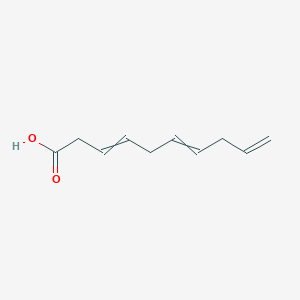
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
